molecular formula C15H20N2O3 B4853158 N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4853158
M. Wt: 276.33 g/mol
InChI Key: FUSDFCRYJPRREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BCTC, is a chemical compound that has been extensively researched for its potential use as a pain reliever. BCTC belongs to the class of compounds known as isoxazolecarboxamides and is a potent antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals.

Mechanism of Action

N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a potent antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals. By blocking this receptor, N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving properties, N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to reduce inflammation and inhibit the growth of cancer cells. N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its potency as a TRPV1 receptor antagonist. This allows for the precise study of the role of this receptor in pain transmission and other physiological processes. However, one limitation of using N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPV1 receptor antagonists based on the structure of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. Another area of interest is the study of the potential use of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and its potential as a therapeutic agent.

Scientific Research Applications

N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential use as a pain reliever. The TRPV1 receptor is involved in the transmission of pain signals, and N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to be a potent antagonist of this receptor. Studies have shown that N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain.

properties

IUPAC Name

N-butan-2-yl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-10(2)16-15(18)14-9-12(17-20-14)11-7-5-6-8-13(11)19-3/h5-8,10,14H,4,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSDFCRYJPRREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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